Benzyl 4-chlorophenyl ketone
Overview
Description
Benzyl 4-chlorophenyl ketone is a chemical compound that is part of the ketone family, characterized by the presence of a carbonyl group (C=O) linked to two aromatic rings, one of which is substituted with a chlorine atom at the para position. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related aryl ketones has been explored in various studies. For instance, the preparation of high molecular weight poly(aryl ether ketone)s from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene demonstrates the use of nucleophilic aromatic substitution reactions for synthesizing complex ketones . Additionally, the one-pot synthesis of multiarylated benzophenones from ketones, alkynes, and α,β-unsaturated carbonyls indicates the potential for creating diverse substituted ketones through benzannulation processes .
Molecular Structure Analysis
The molecular structure of benzyl 4-chlorophenyl ketone would likely resemble the structures of related compounds, such as those in the benzo[1,2-b:4,5-b']dichalcogenophenes family, which exhibit planar molecular structures and are packed in a herringbone arrangement . This suggests that benzyl 4-chlorophenyl ketone may also exhibit a planar structure conducive to stacking and potential use in material applications.
Chemical Reactions Analysis
Benzyl 4-chlorophenyl ketone can undergo various chemical reactions. For example, the oxidation of benzyl para-chlorophenyl ketone involves the formation of short chains and the production of non-peroxide reaction products through the recombination of α-ketoperoxyl radicals . The study of the photoionization of the diphenylmethyl radical generated by Norrish type I photocleavage of benzhydryl phenyl ketone reveals the possibility of multi-photon reactions leading to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 4-chlorophenyl ketone can be inferred from related compounds. For instance, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra . These techniques could also be applied to benzyl 4-chlorophenyl ketone to determine its electrochemical behavior and optical properties. The kinetics and mechanism of benzyl para-chlorophenyl ketone oxidation provide insights into its reactivity and stability under certain conditions .
Scientific Research Applications
1. Oxidation Mechanisms
Benzyl para-chlorophenyl ketone's oxidation process involves the formation of short chains, leading to the production of various non-peroxide reaction products. This process occurs through the recombination of α-ketoperoxyl radicals with or without chain termination. The study by Revkov, Voronina, and Perkel’ (2007) highlights the kinetics and mechanisms involved in this oxidation process, calculating the rate constants and kinetic parameters (Revkov, Voronina, & Perkel’, 2007).
2. Photophore Applications in Biochemistry
Benzyl 4-chlorophenyl ketone derivatives, especially benzophenones, have been recognized as valuable photophores in biochemical research. These compounds are chemically stable and can be activated at specific wavelengths, avoiding protein damage. Their applications include high-efficiency covalent modifications of macromolecules with site specificity, as discussed by Dormán and Prestwich (1994) and Prestwich et al. (1997) (Dormán & Prestwich, 1994) (Prestwich et al., 1997).
3. Photochemical Reactions
Studies by Adam and Schulte Oestrich (1992) demonstrate that benzhydryl phenyl ketone, a related compound, undergoes two-photon reactions in specific conditions, yielding products like benzhydryl chloride and benzophenone. This indicates the potential for photochemical applications of similar compounds (Adam & Schulte Oestrich, 1992).
4. Photoinitiated Polymerizations
Aromatic ketones, including benzophenone derivatives, are crucial in photoinitiated polymerizations due to their optical characteristics. Dadashi-Silab, Aydogan, and Yagcı (2015) explored the adaptability of these compounds, particularly thioxanthones, in various photopolymerization processes, highlighting their significance in synthetic polymer research (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVALSKCLLBZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283680 | |
Record name | Benzyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chlorophenyl ketone | |
CAS RN |
1889-71-0 | |
Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 99455 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1889-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1889-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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